molecular formula C6H4FNO2S B13424791 2-Fluoro-3-nitrobenzene-1-thiol

2-Fluoro-3-nitrobenzene-1-thiol

Cat. No.: B13424791
M. Wt: 173.17 g/mol
InChI Key: LNDCHJLAXOUQKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-nitrobenzene-1-thiol typically involves multiple steps One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as halogenation and reduction .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-nitrobenzene-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-nitrobenzene-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitrobenzene-1-thiol involves its reactive functional groups. The thiol group can form covalent bonds with various biomolecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-nitrobenzene-1-thiol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a nitro group and a thiol group on the same benzene ring allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C6H4FNO2S

Molecular Weight

173.17 g/mol

IUPAC Name

2-fluoro-3-nitrobenzenethiol

InChI

InChI=1S/C6H4FNO2S/c7-6-4(8(9)10)2-1-3-5(6)11/h1-3,11H

InChI Key

LNDCHJLAXOUQKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)F)[N+](=O)[O-]

Origin of Product

United States

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